Lidamidine hydrochloride is a synthetic compound primarily recognized for its antidiarrheal properties. It functions by inhibiting intestinal secretion, reducing intestinal transit, and decreasing smooth muscle contraction, making it effective in treating diarrhea. The compound is classified as an alpha2-adrenergic receptor agonist, which contributes to its pharmacological effects. Lidamidine hydrochloride is utilized in various scientific research applications, including studies on gastrointestinal motility and ion transport.
Lidamidine hydrochloride is derived from lidamidine, which serves as an intermediate in its synthesis. The compound is categorized under the class of amidinoureas. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride. The compound's chemical identity is confirmed by its CAS number 65009-35-0.
The synthesis of lidamidine hydrochloride involves a multi-step process:
The industrial production of lidamidine hydrochloride follows similar synthetic routes but includes rigorous purification steps to ensure high purity and quality of the final product .
Lidamidine hydrochloride can undergo several chemical reactions:
These reactions allow for the derivatization of lidamidine hydrochloride, which can facilitate further research and applications .
Lidamidine hydrochloride exerts its pharmacological effects primarily through its action on the alpha2-adrenergic receptors located in the gastrointestinal tract. By activating these receptors, it inhibits the release of norepinephrine, leading to decreased intestinal motility and secretion. This mechanism effectively alleviates symptoms associated with diarrhea by slowing down bowel movements and reducing fluid loss .
Lidamidine hydrochloride has several significant applications:
Lidamidine hydrochloride (1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride) functions as a selective exogenous agonist for α2-adrenergic receptors (α2-ARs). This compound exhibits specific binding characteristics to peripheral α2-ARs located on presynaptic neurons and enteric cellular membranes. The molecular interaction involves hydrogen bonding between the amidinourea moiety and aspartic acid residue (Asp113) within the third transmembrane domain of the receptor, complemented by hydrophobic interactions from the 2,6-dimethylphenyl group with phenylalanine residues (Phe412 and Phe410) in helix VII [4] [5]. This binding conformation stabilizes the receptor's inactive state, reducing norepinephrine release probability. Kinetic studies reveal Lidamidine hydrochloride possesses moderate receptor association rates (Kon ≈ 1.8 × 10⁵ M⁻¹s⁻¹) and slow dissociation kinetics (Koff ≈ 0.03 s⁻¹), contributing to sustained receptor occupancy despite relatively modest binding affinity (Ki ≈ 120 nM) compared to other α2-agonists like dexmedetomidine [1] [5].
Table 1: Binding Kinetics of Lidamidine Hydrochloride at α2-Adrenergic Receptors
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| Ki | 120 ± 15 nM | Radioligand binding in rat cortical membranes | [5] |
| IC₅₀ | 280 ± 42 nM | Inhibition of [³H]Rauwolscine binding | [4] |
| Kon | (1.8 ± 0.2) × 10⁵ M⁻¹s⁻¹ | Kinetic association studies | [1] |
| Koff | 0.031 ± 0.005 s⁻¹ | Kinetic dissociation studies | [1] |
| Bmax Reduction | 42 ± 7% | Pre-synaptic receptor occupancy | [9] |
The activation of α2-ARs by Lidamidine hydrochloride initiates a cascade of intracellular signaling events that profoundly influence intestinal ion transport mechanisms. The primary pathway involves receptor coupling to inhibitory G proteins (Gαi/o subunits), leading to adenylate cyclase suppression and subsequent reduction in cyclic adenosine monophosphate (cAMP) production. Diminished cAMP levels (-65 ± 8% from baseline at therapeutic concentrations) decrease protein kinase A (PKA) activity, resulting in phosphorylation-dependent closure of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [1] [9]. Simultaneously, Lidamidine hydrochloride enhances sodium-hydrogen exchanger 3 (NHE3) activity through RhoA/ROCK-mediated cytoskeletal reorganization, increasing sodium absorption (+2.8-fold above control) in jejunal and colonic epithelia. Calcium-dependent pathways are concurrently modulated, with Lidamidine hydrochloride reducing carbachol-induced inositol trisphosphate (IP3) production by 55 ± 6% via inhibition of Gαq-phospholipase Cβ interactions, further contributing to antisecretory effects [9] [10].
Lidamidine hydrochloride directly influences enteric nervous system function through electrophysiological modulation of myenteric and submucosal plexuses. Intracellular recordings demonstrate hyperpolarization (-12 ± 2 mV from resting potential) of submucosal secretomotor neurons following α2-AR activation, mediated through G protein-coupled inwardly rectifying potassium (GIRK) channels [9]. This hyperpolarization reduces action potential frequency by 78 ± 9% during basal conditions and completely abolishes spike discharge during distension-induced secretory reflexes. Additionally, Lidamidine hydrochloride presynaptically inhibits acetylcholine release at neuro-neuronal synapses (IC₅₀ = 85 ± 11 nM) through N-type calcium channel blockade, disrupting propagating contractile complexes in the proximal colon. The compound demonstrates differential effects across intestinal regions, with greater inhibition in ileal segments (92 ± 4% reduction in peristaltic pressure) compared to colonic regions (63 ± 7% reduction), correlating with regional variation in α2-AR density [9] [10].
Lidamidine hydrochloride exhibits distinct selectivity patterns across α2-AR subtypes, as demonstrated through radioligand binding assays using transfected cell lines expressing homogeneous receptor populations. The compound shows preferential binding to α2A subtypes (Ki = 95 ± 12 nM) over α2B (Ki = 320 ± 45 nM) and α2C (Ki = 410 ± 38 nM) subtypes [1] [5]. Functional assays measuring inhibition of forskolin-stimulated cAMP accumulation confirm this selectivity profile, with Lidamidine hydrochloride being 3.4-fold more potent at α2A receptors (EC₅₀ = 110 ± 15 nM) compared to α2C receptors (EC₅₀ = 375 ± 42 nM). Notably, the antidiarrheal efficacy correlates strongly with α2A activation (r² = 0.93), while cardiovascular effects associate with α2B-mediated vasoconstriction. This differential selectivity arises from structural variations in the ligand-binding pocket, particularly at TM5 where serine residues (Ser200 in α2A vs. alanine in α2C) form additional hydrogen bonds with the amidinourea group [1] [4].
Table 2: Subtype Selectivity Profile of Lidamidine Hydrochloride
| Receptor Subtype | Binding Ki (nM) | cAMP Inhibition EC₅₀ (nM) | Relative Efficacy (%) | Tissue Localization Relevance |
|---|---|---|---|---|
| α2A-Adrenoceptor | 95 ± 12 | 110 ± 15 | 100 | Enteric neurons, presynaptic terminals |
| α2B-Adrenoceptor | 320 ± 45 | 510 ± 65 | 23 ± 4 | Vascular smooth muscle |
| α2C-Adrenoceptor | 410 ± 38 | 375 ± 42 | 18 ± 3 | Central nervous system, striatum |
| α1-Adrenoceptor | >10,000 | >10,000 | <1 | Various smooth muscles |
Lidamidine hydrochloride demonstrates complex allosteric behavior at α2-ARs through modulation of receptor conformational states. The compound enhances sodium ion affinity at the conserved allosteric site (Asp79 in TM2), increasing sodium binding capacity by 3.2-fold and stabilizing the receptor's inactive conformation [3] [6]. This sodium-mediated allostery accelerates orthosteric ligand dissociation (koff increased 4.7-fold for [³H]yohimbine) while paradoxically increasing Lidamidine hydrochloride's own binding affinity through negative cooperativity. Additionally, Lidamidine hydrochloride induces asymmetric conformational changes in receptor dimers, as detected through fluorescence resonance energy transfer (FRET) studies. These changes propagate to adjacent protomers, reducing G protein coupling efficiency by 38 ± 5% in dimeric configurations compared to monomeric receptors [3] [6]. The amidinourea moiety participates in water-mediated hydrogen bonding networks that connect orthosteric and allosteric sites, creating a "conduit" for long-range modulation that extends to intracellular loop 2 (ICL2), a critical G protein coupling domain. This comprehensive allosteric modulation results in biased signaling toward β-arrestin-independent pathways, distinguishing Lidamidine hydrochloride from other α2-agonists [3] [6].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1